molecular formula C11H13ClO B1322831 4-Isopropylphenylacetyl chloride CAS No. 52629-44-4

4-Isopropylphenylacetyl chloride

Cat. No.: B1322831
CAS No.: 52629-44-4
M. Wt: 196.67 g/mol
InChI Key: UHVGNVUYVXIYSH-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetyl chloride is a chemical compound used in scientific research for various purposes, including drug discovery and synthesis. This compound is known for its ability to modify specific functional groups in molecules, making it an essential tool in the field of organic chemistry.

Scientific Research Applications

Application in Peptide Synthesis

4-Isopropylphenylacetyl chloride is utilized in the synthesis of peptides and amino acid derivatives. A study by Barlos et al. (1988) demonstrated the use of polymer-bound trityl chloride as an α-amino protecting group in amino acids, enabling straightforward and high-yield syntheses of these compounds (Barlos et al., 1988).

Environmental Applications

Research by Zhao et al. (2008) explored the adsorption of surfactants like cetyltrimethylammonium bromide (CTAB) and cetylpyridinium chloride (CPC) onto magnetic nanoparticles. This method, used for preconcentrating phenolic compounds like this compound from environmental water samples, combines mixed hemimicelles and magnetic nanoparticles (Zhao et al., 2008).

Catalytic Decomposition Studies

Huang et al. (2003) investigated the heterogeneous catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of activated carbons modified with chemical pretreatments. The study showed that the decomposition of these compounds was influenced by the surface properties of the activated carbons (Huang et al., 2003).

Hydrophobic Functional Monomers in Environmental Terpolymer

Abdelaty (2019) synthesized new functional hydrophobic acrylate monomers, including 4-acetylphenyl acrylate, to influence the transition temperature of thermo-responsive N-isopropylacrylamide. These polymers may have future applications in bio-separation processes and hydrogel formation (Abdelaty, 2019).

Synthesis and Characterization of New Ketooximes

Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes by reacting 4-biphenylhydroximoyl chloride with amines, including 4-aminoacetophenone. The study involved preparing mononuclear complexes with various metal ions and characterizing them using various analytical techniques. This research contributes to the understanding of complex formation involving ketooximes and their potential applications (Karipcin & Arabali, 2006).

Protective Reagent for Sugars

Santoyo-González et al. (1994) utilized diphenylacetyl chloride as a protective reagent for sugars like methyl α-D-glucopyranoside and α,α-trehalose. The study showed good regioselectivity and the ease of removing the protective diphenylacetyl esters under neutral conditions, indicating its potential application in sugar chemistry (Santoyo-González et al., 1994).

Green Route for Acylation of Resorcinol

Research by Yadav and Joshi (2002) explored an environmentally friendly approach for acylating resorcinol using acetic acid. This study is significant for developing greener and more sustainable chemical processes, especially in the production of dihydroxyacetophenones (Yadav & Joshi, 2002).

Safety and Hazards

4-Isopropylphenylacetyl chloride is classified as a corrosive substance that may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 4-Isopropylphenylacetyl chloride are not available, research in the field of chemistry continues to explore the potential applications of similar compounds. For instance, there is ongoing research into the use of photoswitchable receptors for effective binding and release in extractions and photocontrol of membrane transport processes .

Biochemical Analysis

Biochemical Properties

4-Isopropylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating acylation reactions. The compound is known to react with nucleophiles such as amines and alcohols, forming amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the acyl group from this compound to the nucleophile .

Cellular Effects

In cellular environments, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through acylation. This modification can alter protein function, impacting gene expression and cellular metabolism. For instance, the acylation of transcription factors can change their ability to bind DNA, thereby influencing gene expression. Additionally, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through acylation. The compound binds to the active site of enzymes, forming a covalent bond with the nucleophilic group of the enzyme. This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the specific acylation site. For example, acylation of serine residues in serine proteases can inhibit their activity, while acylation of lysine residues in histone proteins can activate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of acylated proteins and the subsequent disruption of cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting protein acylation and activation of metabolic pathways. At high doses, this compound can be toxic, causing cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases and esterases, facilitating the transfer of the acyl group to various substrates. This interaction can affect metabolic flux and alter metabolite levels within the cell. For example, acylation of metabolic enzymes can enhance or inhibit their activity, thereby regulating the flow of metabolites through specific pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, accumulation in the endoplasmic reticulum can enhance protein acylation, while distribution to the cytoplasm can affect metabolic enzyme activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation of proteins in the endoplasmic reticulum can facilitate their transport to the Golgi apparatus, where further modifications occur. The localization of this compound within the nucleus can also influence gene expression by modifying transcription factors and histone proteins .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGNVUYVXIYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629423
Record name [4-(Propan-2-yl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52629-44-4
Record name [4-(Propan-2-yl)phenyl]acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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